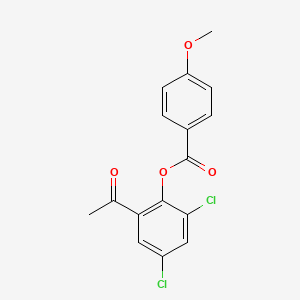
beta,beta-Difluoro-4-(methylthio)styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta,beta-Difluoro-4-(methylthio)styrene: is an organic compound characterized by the presence of two fluorine atoms and a methylthio group attached to a styrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 in the presence of a pyridine·HF complex . This method provides good yields and mild reaction conditions.
Industrial Production Methods: Industrial production of beta,beta-Difluoro-4-(methylthio)styrene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Beta,beta-Difluoro-4-(methylthio)styrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The fluorine atoms and methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted styrene derivatives.
Applications De Recherche Scientifique
Beta,beta-Difluoro-4-(methylthio)styrene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of beta,beta-Difluoro-4-(methylthio)styrene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a methylthio group can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
- Alpha,alpha-Difluoro-4-(methylthio)styrene
- Beta,beta-Difluoro-4-(methoxy)styrene
- Beta,beta-Difluoro-4-(ethylthio)styrene
Comparison: Beta,beta-Difluoro-4-(methylthio)styrene is unique due to the specific positioning of the fluorine atoms and the methylthio group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C9H8F2S |
|---|---|
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
1-(2,2-difluoroethenyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H8F2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
Clé InChI |
QUTWDXIDXJHCRH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)

![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)

![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)

![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)


![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
